![molecular formula C15H16FN3O3S B5774729 N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5774729.png)
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as FMP-NPy, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein, making it a promising candidate for drug development.
Mechanism of Action
FMP-NPy works by binding to a specific site on the protein, inhibiting its activity. This protein is involved in several cellular processes, including cell growth and inflammation. By inhibiting its activity, FMP-NPy can potentially treat diseases that are caused by overactivity of this protein.
Biochemical and Physiological Effects:
FMP-NPy has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. FMP-NPy has also been shown to have antibacterial activity against drug-resistant strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMP-NPy is its selectivity for the target protein, which reduces the risk of off-target effects. However, FMP-NPy is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis of FMP-NPy can be challenging and requires several steps, which can limit its availability for lab experiments.
Future Directions
There are several future directions for the study of FMP-NPy. One potential direction is the development of FMP-NPy derivatives with improved potency and selectivity. Another direction is the study of FMP-NPy in combination with other drugs for the treatment of cancer and inflammatory disorders. Additionally, the antibacterial activity of FMP-NPy could be further studied for its potential use in treating drug-resistant bacterial infections.
Synthesis Methods
The synthesis of FMP-NPy involves several steps, including the reaction of 4-fluoroaniline with methylsulfonyl chloride to form 4-fluorobenzenesulfonamide. This compound is then reacted with 3-pyridinemethanol to form N~1~-(3-pyridinylmethyl)-4-fluorobenzenesulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form FMP-NPy.
Scientific Research Applications
FMP-NPy has been extensively studied for its potential use in drug development. It has been shown to inhibit the activity of a specific protein, which is involved in several diseases, including cancer and inflammatory disorders. FMP-NPy has also been studied for its potential use in treating drug-resistant bacterial infections.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFQGVOOIMLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.